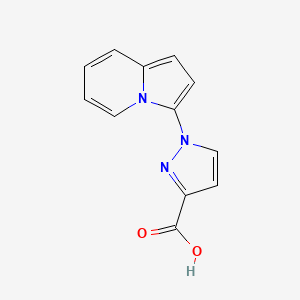![molecular formula C10H14N4O B8110162 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone](/img/structure/B8110162.png)
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone is a heterocyclic compound that features a unique fusion of pyrimidine and diazepine rings
Métodos De Preparación
The synthesis of 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-4-methyl-6,11-dihydro-5H-benzo[f]pyrimido[4,5-b][1,5]oxazocine with secondary amines in the presence of triethylamine and dimethylformamide (DMF) at room temperature . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common reagents and conditions used in these reactions include organic solvents like DMF, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparación Con Compuestos Similares
1-(2-Methyl-6,7-Dihydro-5H-Pyrimido[5,4-E][1,4]Diazepin-8(9H)-Yl)Ethanone can be compared with other similar heterocyclic compounds, such as:
Benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone: This compound has a similar fused ring system and exhibits comparable biological activities.
Indole derivatives: These compounds also feature complex ring systems and are known for their significant biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting biological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
1-(2-methyl-5,6,7,9-tetrahydropyrimido[5,4-e][1,4]diazepin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-7-12-5-9-10(13-7)6-14(8(2)15)4-3-11-9/h5,11H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWURZQVHSCGMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)CN(CCN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluoro-1,2-dihydrospiro[indole-3,4'-piperidin]-2-one hydrochloride](/img/structure/B8110084.png)
![1-(1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)ethanone](/img/structure/B8110089.png)
![11-(Methylsulfonyl)-8-Oxa-3,11-Diazaspiro[5.6]Dodecane](/img/structure/B8110093.png)
![Tert-Butyl Cyclopentyl((6,7,8,9-Tetrahydro-5H-Imidazo[1,5-A][1,4]Diazepin-1-Yl)Methyl)Carbamate](/img/structure/B8110095.png)
![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B8110097.png)
![13-(pyridin-3-ylmethyl)-3,9,13-triazadispiro[4.0.56.35]tetradecan-4-one](/img/structure/B8110100.png)

![Rel-Isoxazolidin-2-Yl((3Ar,6S,7Ar)-Octahydrofuro[3,2-B]Pyridin-6-Yl)Methanone](/img/structure/B8110120.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrazin-2-amine](/img/structure/B8110121.png)
![1,1-dimethyl-3-(((3S,3aR,7aR)-octahydrofuro[3,4-c]pyridin-3-yl)methyl)urea](/img/structure/B8110127.png)
![1-Allyl-1,8-Diazaspiro[5.5]Undecan-2-One](/img/structure/B8110133.png)
![rel-2-((3aR,7S,7aS)-octahydropyrano[4,3-c]pyrrol-7-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B8110139.png)
![3-((2-(Pyrrolidin-1-Yl)Ethoxy)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine](/img/structure/B8110153.png)
![1-(Cyclopropylmethyl)-7-(ethoxymethyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110163.png)
